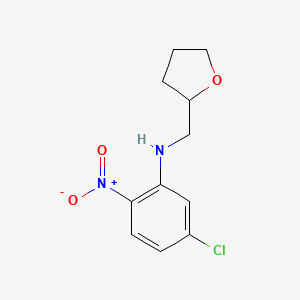
6-(4-biphenylylcarbonyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione
Overview
Description
6-(4-biphenylylcarbonyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione, commonly known as DTBP, is a synthetic compound that has been widely used in scientific research. DTBP is a versatile reagent that can be used for a variety of purposes, including protein modification, peptide synthesis, and mass spectrometry.
Mechanism of Action
DTBP reacts with primary amines to form stable amide bonds. This reaction occurs selectively with lysine residues in proteins, allowing for site-specific modification. The reaction of DTBP with primary amines is facilitated by the presence of a nearby carboxylic acid group, which acts as a catalyst.
Biochemical and Physiological Effects:
DTBP does not have any known biochemical or physiological effects. It is used solely as a research reagent and is not intended for human or animal consumption.
Advantages and Limitations for Lab Experiments
One of the main advantages of DTBP is its selectivity for lysine residues in proteins. This allows for site-specific modification, which can be useful in elucidating the structure and function of proteins. Another advantage is its versatility, as it can be used for a variety of purposes, including protein modification, peptide synthesis, and mass spectrometry.
One limitation of DTBP is its potential toxicity. It is important to handle DTBP with care and to follow proper safety protocols when using it in the laboratory. Another limitation is its cost, as it can be relatively expensive compared to other reagents.
Future Directions
There are several future directions for research involving DTBP. One area of interest is the development of new methods for protein modification using DTBP. Another area is the use of DTBP in combination with other reagents to achieve more complex modifications. Additionally, there is potential for the use of DTBP in drug discovery and development, as it can be used to modify proteins and peptides for therapeutic purposes.
Scientific Research Applications
DTBP has been used in a variety of scientific research applications, including protein modification, peptide synthesis, and mass spectrometry. In protein modification, DTBP is used to selectively modify lysine residues, which can help to elucidate the structure and function of proteins. In peptide synthesis, DTBP is used to protect amino acids during the synthesis process. In mass spectrometry, DTBP is used as a derivatizing agent to enhance the ionization of peptides and proteins.
properties
IUPAC Name |
3,3,5,5-tetramethyl-6-(4-phenylbenzoyl)oxane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O4/c1-21(2)18(26-20(25)22(3,4)19(21)24)17(23)16-12-10-15(11-13-16)14-8-6-5-7-9-14/h5-13,18H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEMTHZANJALHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC(=O)C(C1=O)(C)C)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,4'-{[2-(trifluoromethyl)phenyl]methylene}bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3980289.png)
![5-(2,3-dihydro-1-benzofuran-7-ylcarbonyl)-3-(3-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3980296.png)
![2-(4-bromophenyl)-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}acetamide](/img/structure/B3980311.png)

![1-(2-fluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]piperazine](/img/structure/B3980324.png)
![6-{[(5-tert-butyl-2-methoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B3980325.png)
![ethyl 2-{[2-(1,3-benzoxazol-2-ylthio)butanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3980336.png)
![N-(3-bromophenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]ethanediamide](/img/structure/B3980343.png)
![4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrimidin-2-amine](/img/structure/B3980353.png)
![N-[2-(4-fluorophenyl)ethyl]-3-methylbenzamide](/img/structure/B3980359.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-phenylbutanamide](/img/structure/B3980360.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-(2-nitrophenyl)acetamide](/img/structure/B3980376.png)

